molecular formula C14H20N2O2 B8278322 Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate

Cat. No. B8278322
M. Wt: 248.32 g/mol
InChI Key: SCQVHVVOJABOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354399B2

Procedure details

To a solution of 2-methyl-4-(4-methyl-piperazin-1-yl)-benzoic acid methyl ester (660 mg, 2.66 mmol) in MeOh (4 ml), 2M NaOH (4 ml, 8 mmol) was added. The reaction was heated for 3 hours at 40° C. until HPLC revealed the disappearance of the starting-material. The solvent was removed under reduced pressure and the solution was diluted with water and neutralized to pH 7 with aqueous 25% HCl. The precipitate was filtrated and washed with Et2O to afford the desired final compound as with solid (400 mg, 64%).
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[CH:6][C:5]=1[CH3:17].[OH-].[Na+]>>[CH3:17][C:5]1[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][N:13]([CH3:16])[CH2:14][CH2:15]2)[CH:8]=[CH:9][C:4]=1[C:3]([OH:18])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N1CCN(CC1)C)C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the solution was diluted with water and neutralized to pH 7 with aqueous 25% HCl
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)N1CCN(CC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.